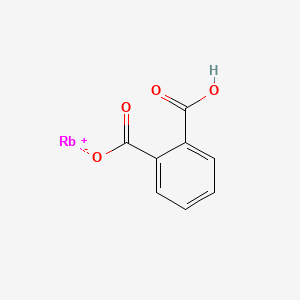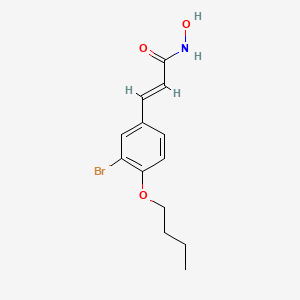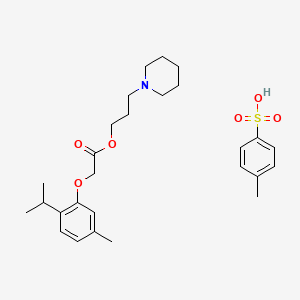
Acetic acid, (thymyloxy)-, 3-piperidinopropyl ester, p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of acetic acid, (thymyloxy)-, 3-piperidinopropyl ester, p-toluenesulfonate involves multiple steps. The primary synthetic route includes the esterification of acetic acid with (thymyloxy)-, 3-piperidinopropyl alcohol in the presence of a suitable catalyst. The resulting ester is then reacted with p-toluenesulfonic acid to form the final product . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.
Chemical Reactions Analysis
Acetic acid, (thymyloxy)-, 3-piperidinopropyl ester, p-toluenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under suitable conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetic acid, (thymyloxy)-, 3-piperidinopropyl ester, p-toluenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Mechanism of Action
The mechanism of action of acetic acid, (thymyloxy)-, 3-piperidinopropyl ester, p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Acetic acid, (thymyloxy)-, 3-piperidinopropyl ester, p-toluenesulfonate can be compared with other similar compounds, such as:
Acetic acid esters: These compounds share a similar ester functional group but differ in their specific substituents and overall structure.
Piperidine derivatives: Compounds containing the piperidine ring exhibit similar chemical properties but may have different biological activities.
Thymyloxy derivatives: These compounds contain the thymyloxy group and may have similar applications in various fields.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
32305-36-5 |
|---|---|
Molecular Formula |
C27H39NO6S |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;3-piperidin-1-ylpropyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate |
InChI |
InChI=1S/C20H31NO3.C7H8O3S/c1-16(2)18-9-8-17(3)14-19(18)24-15-20(22)23-13-7-12-21-10-5-4-6-11-21;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,14,16H,4-7,10-13,15H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
JKSJJUXXBFIQKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=C(C=C1)C(C)C)OCC(=O)OCCCN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


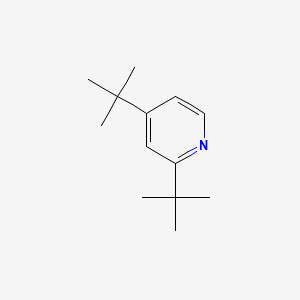
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
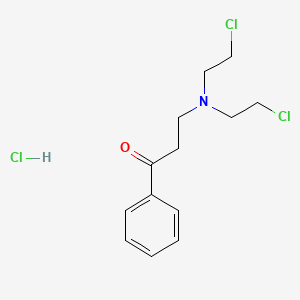
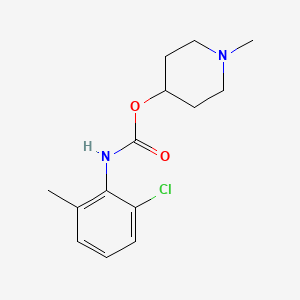
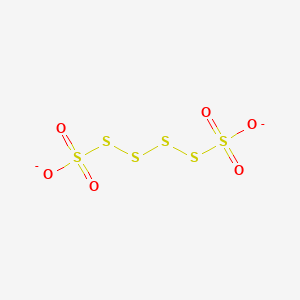
![N'-[(4-Chlorophenyl)methyl]-N,N-dimethylmethanimidamide](/img/structure/B14687476.png)

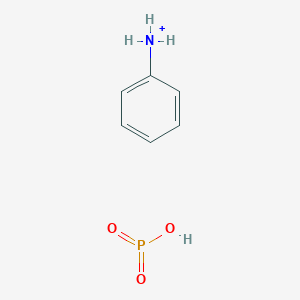

![5-Ethoxy-2-[(3-hydroxyphenyl)methylideneamino]phenol](/img/structure/B14687505.png)
![N-[(Z)-(3,4-dichlorophenyl)methylideneamino]-5-nitropyridin-2-amine](/img/structure/B14687513.png)
